molecular formula C11H12N2O2 B13196204 5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione

5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13196204
M. Wt: 204.22 g/mol
InChI Key: HEVBNHOAPMNMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound with a unique structure that includes an aminomethyl group attached to an isoindole ring

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reductive amination is a common reaction for this compound.

    Substitution: The aminomethyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, transaminase, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical processes, influencing the activity of enzymes and other proteins .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-(aminomethyl)-2-ethylisoindole-1,3-dione

InChI

InChI=1S/C11H12N2O2/c1-2-13-10(14)8-4-3-7(6-12)5-9(8)11(13)15/h3-5H,2,6,12H2,1H3

InChI Key

HEVBNHOAPMNMOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)CN

Origin of Product

United States

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